N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
CAS No.:
Cat. No.: VC16209347
Molecular Formula: C15H17NS
Molecular Weight: 243.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NS |
|---|---|
| Molecular Weight | 243.4 g/mol |
| IUPAC Name | N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C15H17NS/c1-11-2-3-12(9-16-14-4-5-14)15(8-11)13-6-7-17-10-13/h2-3,6-8,10,14,16H,4-5,9H2,1H3 |
| Standard InChI Key | IDCYZQDFXWQJIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CNC2CC2)C3=CSC=C3 |
Introduction
Synthesis Methods
The synthesis of complex organic compounds like N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine often involves multi-step reactions. Common methods include:
-
Cross-Coupling Reactions: Useful for forming carbon-carbon bonds between the phenyl and thiophenyl groups.
-
Nucleophilic Substitution: May be used to introduce the cyclopropane moiety.
-
Reduction and Oxidation Steps: Often necessary to adjust the oxidation state of functional groups during synthesis.
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the structure of organic compounds. For compounds similar to N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine:
-
1H NMR: Would show signals corresponding to the protons on the phenyl, thiophenyl, and cyclopropane rings.
-
13C NMR: Provides information about the carbon atoms in the molecule, helping to confirm the structure.
-
LC-MS: Useful for determining the molecular weight and confirming the purity of the compound.
Potential Applications
While specific applications of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine are not detailed in the search results, compounds with similar structures are often explored for their biological activity or as intermediates in the synthesis of pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume